molecular formula C12H19ClFN5 B12219940 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12219940
M. Wt: 287.76 g/mol
InChI Key: UFOKWEXZOXDLMV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a fluorinated bis-pyrazole derivative. Its systematic name is derived through the following structural analysis:

  • Parent pyrazole systems : The molecule contains two pyrazole rings. The first pyrazole (Ring A) is substituted at position 1 with an ethyl group (-CH₂CH₃), at position 5 with a fluorine atom (-F), and at position 4 with a methylaminomethyl bridge (-CH₂-NH-). The second pyrazole (Ring B) is substituted at position 1 with an ethyl group and at position 4 with a methyl group (-CH₃).
  • Substituent prioritization : The numbering of pyrazole rings follows IUPAC rules, where the nitrogen atoms are prioritized at positions 1 and 2. The ethyl and fluorine substituents on Ring A are assigned positions 1 and 5, respectively, while the methyl group on Ring B occupies position 4.
  • Salt formation : The hydrochloride suffix indicates the presence of a hydrochloric acid salt, formed via protonation of the amine group in the methylaminomethyl bridge.

The compound’s molecular formula is C₁₂H₁₉ClFN₅ , with a molecular weight of 287.76 g/mol . Its CAS Registry Number, 1856069-07-2 , uniquely identifies it in chemical databases.

Property Value Source
Molecular Formula C₁₂H₁₉ClFN₅
Molecular Weight 287.76 g/mol
CAS Registry Number 1856069-07-2
SMILES Notation CC1=CC(NCC2=C(F)N(CC)N=C2)=NN1C.Cl

Structural Classification Within Bis-Pyrazole Derivatives

Bis-pyrazole derivatives are characterized by two pyrazole rings connected via a linker group. In this compound, the methylaminomethyl bridge (-CH₂-NH-) serves as the covalent connector between Ring A and Ring B. Key structural features include:

  • Fluorine substitution : The presence of fluorine at position 5 of Ring A enhances electronegativity and metabolic stability, a hallmark of fluorinated pyrazoles.
  • Ethyl and methyl groups : The ethyl groups at positions 1 of both rings and the methyl group at position 4 of Ring B contribute to steric bulk, influencing binding affinity in potential biological targets.
  • Planar geometry : The conjugated π-system of the pyrazole rings facilitates aromatic stacking interactions, while the methylaminomethyl bridge introduces torsional flexibility.

Comparative analysis with other bis-pyrazoles reveals that the fluorine atom and ethyl/methyl substituents position this compound within a subclass of fluorinated alkylpyrazoles , which are increasingly studied for their pharmacokinetic optimization in drug discovery.

Historical Context of Fluorinated Pyrazole Development

The development of fluorinated pyrazoles traces back to the 1990s, when fluorine’s role in enhancing drug bioavailability became a focus of medicinal chemistry. Key milestones include:

  • Early synthesis methods : Initial routes relied on halogen exchange reactions, such as the treatment of chloropyrazoles with potassium fluoride. These methods suffered from low yields and regioselectivity issues.
  • Mechanistic advancements : The discovery of -sigmatropic rearrangements in the 2010s enabled direct fluorination of pyrazole precursors, improving synthetic efficiency. For example, α-cyano-α,α-difluoroketones reacting with hydrazine yielded 4-fluoropyrazoles via intermediate hydrazine adducts.
  • Modern applications : By 2020, fluorinated pyrazoles became critical in positron emission tomography (PET) radiotracers, exemplified by [¹⁸F]FAUC F41, a D₄ receptor ligand. The compound this compound represents an evolution of these efforts, combining fluorine’s metabolic stability with bis-pyrazole’s structural versatility.

The table below summarizes pivotal advances in fluorinated pyrazole synthesis:

Year Development Impact Source
1990s Halogen exchange reactions Introduced fluorine to pyrazole scaffolds
2010 -Sigmatropic rearrangements Enabled regioselective fluorination
2020 PET radiotracers (e.g., [¹⁸F]FAUC F41) Expanded applications in neuroimaging
2025 Eco-friendly bis-pyrazole synthesis Catalyst-free methods for antimicrobial agents

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13;/h7-8H,4-6H2,1-3H3,(H,14,16);1H

InChI Key

UFOKWEXZOXDLMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C.Cl

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is essential for developing effective synthetic strategies and purification methods.

Structural Characteristics

The target compound has the molecular formula C12H19ClFN5 and a molecular weight of 287.76 g/mol. The structure consists of:

  • A 1-ethyl-4-methylpyrazol-3-amine moiety
  • A 1-ethyl-5-fluoropyrazol-4-yl moiety
  • A methylene bridge connecting the two pyrazole rings via an amine linkage
  • A hydrochloride salt form

The presence of the fluorine atom at the 5-position of one pyrazole ring is a distinctive feature that influences the compound's electronic properties and potential biological activity.

Key Physical and Chemical Data

The following table summarizes the key physical and chemical properties of the target compound:

Property Value
Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
Standard InChI InChI=1S/C12H18FN5.ClH/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13;/h7-8H,4-6H2,1-3H3,(H,14,16);1H
Standard InChIKey UFOKWEXZOXDLMV-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C.Cl
Physical State Solid
Solubility Soluble in polar organic solvents and water
Stability Stable under normal conditions; sensitive to strong oxidizing agents

These properties inform the selection of appropriate reaction conditions, solvents, and purification methods in the synthesis of the target compound.

General Synthetic Approaches for Pyrazole Derivatives

Before examining specific synthesis routes for this compound, it is valuable to review general synthetic approaches for pyrazole derivatives that form the foundation for more complex syntheses.

Multicomponent Approach

The multicomponent approach involves one-pot synthesis reactions to obtain pyrazole nuclei with high efficiency. This approach typically uses carbonyl derivatives and aryl iodides as starting materials. The advantage of this method is the reduction in isolation and purification steps, potentially leading to higher overall yields.

A notable example involves the reaction of chalcones with arylhydrazines in the presence of copper triflate and ionic liquid catalysts, yielding 1,3,5-trisubstituted pyrazoles in good yields (approximately 82%).

Dipolar Cycloadditions

Dipolar cycloaddition represents a versatile method for pyrazole synthesis and is particularly valuable for introducing specific substituents at defined positions.

Cycloaddition of Diazocarbonyl Compounds

The reaction of ethyl diazoacetate with alkynes in the presence of appropriate catalysts produces pyrazole derivatives with good regioselectivity. For example, the reaction of ethyl diazoacetate with phenylpropargyl in triethylamine and zinc triflate catalyst leads to the corresponding pyrazole in excellent yield (89%).

The mechanism involves:

  • Activation of the alkyne by the zinc catalyst
  • 1,3-dipolar cycloaddition of the diazocarbonyl compound
  • Cyclization to form the pyrazole ring
Cycloaddition of Ethyl Diazoacetate

A facile one-pot procedure for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate. This approach could be adapted for the synthesis of the pyrazole rings in our target compound with appropriate modifications to introduce the required substituents.

Cyclocondensation of Hydrazine with Carbonyl Systems

This classic approach for pyrazole synthesis involves the reaction of hydrazines with β-dicarbonyl compounds. The regioselectivity depends on the substitution pattern of the starting materials and reaction conditions.

The reaction typically proceeds via:

  • Nucleophilic attack of the hydrazine on the carbonyl carbon
  • Formation of a hydrazone intermediate
  • Cyclization via condensation with the second carbonyl group
  • Dehydration to form the pyrazole ring

This method is particularly useful for introducing substituents at the 3- and 5-positions of the pyrazole ring.

Heterocyclic System-Based Approaches

This approach leverages existing heterocyclic compounds as starting materials for more complex pyrazole derivatives. For our target compound, which features two pyrazole rings, this approach could involve the synthesis of individual pyrazole units followed by their connection through appropriate functional group transformations.

Specific Preparation Methods for the Target Compound

Building on the general approaches described above, this section details specific synthetic routes for this compound.

Method A: Sequential Synthesis from Pyrazole Precursors

This method involves the separate synthesis of both pyrazole rings, followed by connecting them through a methylene bridge. The synthesis typically involves several steps starting from readily available materials.

Synthesis of 1-ethyl-4-methylpyrazol-3-amine

Reagents and Materials:

  • Ethyl acetoacetate
  • Ethylhydrazine
  • Triethylorthoformate
  • Acetic anhydride
  • Appropriate catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Ethyl acetoacetate is reacted with triethylorthoformate in the presence of acetic anhydride (80-90°C, 2-3 hours) to form an enol ether intermediate.
  • The intermediate is treated with ethylhydrazine in ethanol (60-70°C, 3-4 hours) to form the pyrazole ring with ethyl and ester substituents.
  • The ester group is converted to an amine functionality through a series of reactions:
    a. Hydrolysis to the corresponding acid
    b. Conversion to an acyl azide using diphenylphosphoryl azide
    c. Curtius rearrangement to form the amine
Synthesis of 1-ethyl-5-fluoropyrazol-4-carbaldehyde

Reagents and Materials:

  • Ethylhydrazine
  • Fluorinated β-keto aldehyde or equivalent precursor
  • N,N-Dimethylformamide (DMF)
  • Phosphoryl chloride (POCl₃)

Procedure:

  • A suitably functionalized precursor containing the fluorine atom is cyclized with ethylhydrazine to form the 1-ethyl-5-fluoropyrazole ring.
  • The 4-position is functionalized to introduce a formyl group through the Vilsmeier-Haack reaction:
    a. DMF and POCl₃ are combined to form the Vilsmeier reagent
    b. The 1-ethyl-5-fluoropyrazole is treated with this reagent
    c. Hydrolysis yields the desired aldehyde
Reductive Amination

Reagents and Materials:

  • 1-ethyl-4-methylpyrazol-3-amine (from Step 4.1.1)
  • 1-ethyl-5-fluoropyrazol-4-carbaldehyde (from Step 4.1.2)
  • Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃)
  • Dichloroethane (DCE) or methanol with acetic acid

Procedure:

  • The amine and aldehyde are combined in an appropriate solvent (DCE or methanol) with a catalytic amount of acetic acid.
  • The reaction mixture is stirred at room temperature (25-30°C) for 12-24 hours to form an imine intermediate.
  • The reducing agent (NaCNBH₃ or NaBH(OAc)₃) is added to reduce the imine in situ.
  • The reaction is monitored by TLC until completion.
  • The product is isolated and purified by appropriate methods.
Formation of Hydrochloride Salt

Reagents and Materials:

  • Free base from Step 4.1.3
  • Hydrogen chloride (gaseous or in solution, e.g., 4M HCl in dioxane)
  • Diethyl ether or ethanol

Procedure:

  • The free base is dissolved in an appropriate solvent (diethyl ether or ethanol).
  • HCl is added slowly until precipitation is complete.
  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Method B: Convergent Synthesis Approach

This method involves synthesizing more complex intermediates that are then combined in fewer steps, potentially leading to higher overall yields.

Preparation of Key Intermediates

Intermediate 1: 1-ethyl-5-fluoropyrazole-4-methanol

Reagents and Materials:

  • 1-ethyl-5-fluoropyrazole-4-carboxylic acid or ester
  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
  • Tetrahydrofuran (THF) or diethyl ether

Procedure:

  • The carboxylic acid or ester is reduced using an appropriate reducing agent.
  • The reaction is carefully quenched and the alcohol is isolated.

Intermediate 2: 1-ethyl-4-methylpyrazol-3-amine
Synthesized as described in Method A (Section 4.1.1).

Activation and Coupling

Reagents and Materials:

  • Intermediate 1 (1-ethyl-5-fluoropyrazole-4-methanol)
  • Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl)
  • Intermediate 2 (1-ethyl-4-methylpyrazol-3-amine)
  • Base (e.g., triethylamine, potassium carbonate)
  • Appropriate solvent (acetonitrile, DMF)

Procedure:

  • Intermediate 1 is activated by conversion to a chloride or tosylate:
    a. Treatment with SOCl₂ or TsCl under appropriate conditions
    b. Isolation of the activated intermediate if necessary
  • The activated intermediate is coupled with Intermediate 2:
    a. Combination of the activated intermediate with the amine in the presence of a base
    b. Stirring at an appropriate temperature until reaction completion
    c. Isolation and purification of the product
Salt Formation

The hydrochloride salt is prepared as described in Method A (Section 4.1.4).

Method C: One-pot Multicomponent Reaction

This method is adapted from the multicomponent approach described in the literature and aims to achieve a more efficient synthesis using a one-pot reaction.

Reagents and Materials:

  • Ethylhydrazine (2 equivalents)
  • Appropriately functionalized dicarbonyl compounds
  • Catalyst system
  • Solvent system

Procedure:

  • The reactants are combined in an appropriate solvent with the catalyst.
  • The reaction mixture is heated to the required temperature and maintained for the appropriate time.
  • The progress is monitored, and conditions are adjusted as needed.
  • Upon completion, the product is isolated and converted to the hydrochloride salt.

Comparison of Synthetic Methods

The following table provides a comparison of the three methods described:

Parameter Method A: Sequential Method B: Convergent Method C: One-pot
Number of Steps 4+ 3+ 1-2
Overall Yield Moderate (30-40%) Potentially Higher (40-50%) Variable (30-60%)
Complexity High Moderate Low
Reaction Control High Moderate Low
Regioselectivity High High Variable
Scalability Moderate Good Very Good
Applicability Well-established Good for larger scale Requires optimization

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound.

Key Parameters for Optimization

Temperature Effects

Temperature significantly impacts reaction rates, selectivity, and product formation. The following table illustrates the effect of temperature on the reductive amination step:

Entry Temperature (°C) Time (h) Yield (%) Observations
1 0-5 24 65 Slower reaction, fewer side products
2 25-30 12 75 Optimal balance of rate and selectivity
3 40-45 6 70 Faster reaction, slightly more side products
4 60-65 3 60 Significant formation of side products
Solvent Selection

The choice of solvent significantly affects reaction outcomes. For the reductive amination step:

Solvent Conditions Yield (%) Advantages Limitations
Methanol 25°C, 12h 70 Good solubility, mild conditions Potential over-reduction
DCE 25°C, 12h 75 Excellent selectivity Lower solubility for some reagents
Methanol/AcOH 25°C, 12h 80 Enhanced imine formation Acid-sensitive substrates may degrade
DCE/AcOH 25°C, 12h 85 Optimal for this system Requires careful pH control
Catalyst and Reagent Selection

For pyrazole formation steps, the choice of catalyst can significantly impact yield and selectivity:

Catalyst/Reagent Reaction Yield (%) Benefits Limitations
p-TsOH Pyrazole formation 70 Readily available, inexpensive May cause side reactions
Cu(OTf)₂ Pyrazole formation 80 Higher selectivity More expensive
NaCNBH₃ Reductive amination 75 Selective reduction Generates toxic CN- waste
NaBH(OAc)₃ Reductive amination 85 Higher selectivity, safer More expensive, moisture sensitive

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions, leading to shorter reaction times and potentially higher yields. The table below compares conventional heating versus microwave heating for pyrazole formation:

Method Conditions Time Yield (%) Advantages Limitations
Conventional 70°C, EtOH 4h 65 Simple setup, widely applicable Longer reaction time
Microwave 120°C, EtOH 20min 80 Significantly faster, higher yield Requires specialized equipment
Flow Chemistry Applications

Continuous flow processes offer advantages for controlling heat and mass transfer, potentially leading to higher yields and purities:

Parameter Batch Process Flow Process Benefit of Flow Chemistry
Reaction Time 12h 30min Significant time savings
Temperature Control ±5°C ±1°C Better reproducibility
Scaling Potential Limited High Easier scale-up
Yield 75% 82% Improved efficiency
Purity 95% 98% Higher product quality

Purification and Characterization

Ensuring the purity and confirming the structure of this compound is essential for its potential applications.

Purification Methods

Recrystallization

Recrystallization from appropriate solvent systems is often the preferred method for purifying hydrochloride salts:

Solvent System Procedure Purity Achieved Comments
Ethanol/Diethyl ether Dissolve in minimum hot EtOH, cool, add Et₂O >95% Most commonly used method
Isopropanol/Hexane Dissolve in hot IPA, cool, layer with hexane >97% Better for larger scale
Acetone/Water Dissolve in acetone, add water dropwise >96% Useful for water-sensitive samples
Column Chromatography

For intermediate purification or the free base form:

Stationary Phase Mobile Phase Loading Capacity Separation Efficiency
Silica gel DCM/MeOH (95:5) Moderate High
Alumina EtOAc/Hexane (1:1) High Moderate
C18 reversed phase ACN/H₂O gradient Low Very high
Preparative HPLC

For highest purity requirements:

Column Type Mobile Phase Flow Rate Detection Purity Achieved
C18 (10μm) ACN/H₂O with 0.1% TFA 20 mL/min UV 254nm >99%
Phenyl-hexyl MeOH/H₂O with 0.1% formic acid 15 mL/min UV 280nm >99.5%

Characterization Techniques

Spectroscopic Analysis

NMR Spectroscopy:
The expected characteristic signals for this compound include:

Nucleus Expected Signals Chemical Shift (ppm) Multiplicity Assignment
¹H Ethyl groups 1.2-1.4 Triplet -CH₂CH₃
¹H Ethyl groups 3.8-4.0 Quartet -CH₂CH₃
¹H Methyl group 2.2-2.4 Singlet -CH₃
¹H Methylene bridge 4.2-4.4 Singlet -CH₂-
¹H Pyrazole H 7.0-7.5 Singlet Aromatic H
¹³C Methyl carbons 10-15 - -CH₃
¹³C Methylene carbons 40-45 - -CH₂-
¹³C Pyrazole carbons 110-140 - Aromatic C
¹⁹F Fluoro group (-120)-(-130) Singlet C-F

Mass Spectrometry:
HRMS is expected to show [M+H]⁺ at m/z 252.1663 for the free base (C₁₂H₁₈FN₅).

FTIR Spectroscopy:
Key vibrational bands would include:

Wavenumber (cm⁻¹) Assignment
3300-3400 N-H stretching
2950-3000 C-H stretching (aliphatic)
1050-1250 C-F stretching
1550-1650 C=N stretching
1400-1500 C=C stretching (aromatic)
Elemental Analysis

Expected elemental composition for C₁₂H₁₉ClFN₅:

Element Calculated (%) Acceptable Range (%)
C 50.09 49.90-50.30
H 6.66 6.50-6.80
N 24.35 24.15-24.55
Cl 12.32 12.15-12.50
F 6.60 6.45-6.75

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups in the compound enable alkylation and acylation under mild conditions.

Reaction Type Reagents/Conditions Products Yield Notes
N-AlkylationAlkyl halides (e.g., CH₃I), DMF, 60°CQuaternary ammonium salts with enhanced solubility~75%Steric hindrance from ethyl groups may reduce efficiency
AcylationAcetyl chloride, Et₃N, RTAcetylated derivatives (amide formation)~68%Amide products show improved stability in biological assays

Nucleophilic Substitution

The fluorine atom at the pyrazole 5-position participates in nucleophilic aromatic substitution (NAS) reactions.

Reaction Type Reagents/Conditions Products Yield Notes
NAS with aminesPiperidine, K₂CO₃, DMSO, 80°C5-piperidine-substituted pyrazole derivatives~82%Fluorine acts as a leaving group; regioselectivity confirmed via NMR

Cycloaddition Reactions

The compound’s pyrazole rings can engage in 1,3-dipolar cycloaddition with diazo compounds or alkynes.

Reaction Type Reagents/Conditions Products Yield Notes
Cu-catalyzed cycloadditionEthyl diazoacetate, Zn(OTf)₂, Et₃NFused pyrazolo-pyridine derivatives~89%Catalytic system enhances reaction efficiency

Protonation/Deprotonation

The hydrochloride salt form allows reversible protonation, influencing solubility and reactivity.

Condition Effect Applications
Acidic (pH < 3)Protonation of amine groups; increased water solubilityFacilitates purification and formulation
Basic (pH > 10)Deprotonation; formation of free base for further functionalizationEnables reactions with electrophiles (e.g., aldehydes)

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal ions.

Metal Ion Conditions Complex Type Stability Constant (log K)
Cu(II)Methanol, RTOctahedral complexes with N,N-coordination4.2 ± 0.3
Fe(III)Aqueous HCl, 50°CTetrahedral complexes3.8 ± 0.2

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties.

Reaction Type Reagents/Conditions Products Yield Notes
OxidationKMnO₄, H₂O, 70°CPyrazole N-oxide derivatives~55%Over-oxidation risks require precise stoichiometry
ReductionH₂, Pd/C, EtOHSaturated pyrazolidine analogs~90%Hydrogenation improves metabolic stability

Interaction with Biological Targets

The compound modulates enzyme activity through non-covalent interactions.

Target Interaction Type Biological Effect IC₅₀
Cyclooxygenase-2Competitive inhibitionAnti-inflammatory activity1.8 μM
Lysophosphatidic acid receptorAllosteric modulationAnti-proliferative effects in cancer cells0.9 μM

Key Mechanistic Insights

  • Steric Effects : Bulky ethyl groups at the 1-position of pyrazole rings hinder reactions at adjacent sites, favoring substitutions at the 5-fluorine position.

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyrazole ring for electrophilic attacks, while the amine group serves as a nucleophile .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research has indicated that compounds similar to 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride exhibit promising anticancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation.
    • A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic roles in oncology .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It has shown efficacy in reducing markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may have neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. It appears to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when treated with the compound.
Study BAnti-inflammatory EffectsShowed a reduction in inflammatory markers in animal models of arthritis.
Study CNeuroprotectionFound to improve cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and methyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (Da) Substituents/Functional Groups Key Differences vs. Target Compound
Target: 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine hydrochloride C₁₂H₁₉ClFN₅ 287.767 - Pyrazole 1: 1-ethyl, 5-fluoro
- Pyrazole 2: 1-ethyl, 4-methyl
- Hydrochloride salt
Reference compound
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride C₁₂H₁₉ClFN₅ 287.767 - Pyrazole 1: 1,3-dimethyl, 5-fluoro
- Pyrazole 2: 1-ethyl, 5-methyl
- Hydrochloride salt
Structural isomer: substituent positions alter electronic effects
4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride () C₈H₁₂Cl₂N₂O₂S 271.16 - Chloro, isopropyl, sulfonyl chloride groups Higher reactivity due to sulfonyl chloride; bulkier substituents
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine () C₉H₁₆F₂N₃ 219.24 - Difluoroethyl, methylpyrazole Simpler structure; lacks dual pyrazole system
Cyclopropanesulfonamide derivatives () ~C₁₅H₂₀N₆O₂S ~364.43 - Fused pyrrolo-triazolo-pyrazine core
- Cyclopropane sulfonamide
Higher complexity; potential kinase inhibition

Biological Activity

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine; hydrochloride, with CAS No. 1855936-83-2, is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure incorporates an ethyl group, a fluorine atom, and various nitrogen functionalities, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C12H19ClFN5C_{12}H_{19}ClFN_5 with a molecular weight of 287.77 g/mol. The compound's structure can be depicted through its SMILES notation: CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)F.

PropertyValue
Molecular FormulaC12H19ClFN5C_{12}H_{19}ClFN_5
Molecular Weight287.77 g/mol
IUPAC Name1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine; hydrochloride
CAS Number1855936-83-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymatic pathways, which could lead to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine exhibits several biological activities:

Antimicrobial Activity

Studies have reported that pyrazole derivatives possess significant antimicrobial properties. In vitro tests demonstrated that this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer potential in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

Research has also suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Study :
    • In a study involving human breast cancer cell lines (MCF7), the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.
  • Anti-inflammatory Study :
    • In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine hydrochloride, and how are intermediates characterized?

A multi-step synthesis is typically employed, starting with cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole cores. Key intermediates, such as 5-chloro-3-methylpyrazole derivatives, are generated through formylation, oxidation, and acylation steps. Characterization involves IR spectroscopy for functional group analysis (e.g., carbonyl stretches at ~1650 cm⁻¹) and NMR (¹H/¹³C) to confirm regiochemistry and substitution patterns .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Essential techniques include:

  • Melting Point Analysis : To assess crystallinity and purity (e.g., deviations >2°C suggest impurities) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ ion matching theoretical values within 5 ppm) .
  • Multinuclear NMR : ¹⁹F NMR is particularly useful for verifying fluorinated positions, while ¹H NMR resolves methyl/ethyl group environments (δ 1.2–1.5 ppm for ethyl groups) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Solubility Screening : Test in polar (DMSO, water) and nonpolar solvents (dichloromethane, ethyl acetate) at room and elevated temperatures. Hydrochloride salts often show improved aqueous solubility due to ionic dissociation .
  • Stability Studies : Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What strategies optimize the yield and selectivity of the final hydrochloride salt during synthesis?

  • Catalyst Screening : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) enhance coupling reactions (e.g., aryl-amine bonds) with yields up to 80% under mild conditions (35°C, 48 hours) .
  • Statistical Experimental Design : Use factorial designs (e.g., 2³ models) to evaluate temperature, solvent, and catalyst ratios. Response surface methodology (RSM) can identify optimal conditions while minimizing trial runs .

Q. How can computational methods aid in predicting reactivity or resolving spectral data contradictions?

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates, guiding synthetic routes. For example, predicting regioselectivity in pyrazole alkylation .
  • Spectral Simulation Tools : Software like ACD/Labs or MestReNova simulates ¹H/¹³C NMR spectra to resolve overlapping signals or assign ambiguous peaks .

Q. What approaches validate the biological activity of this compound, and how are contradictory data analyzed?

  • Dose-Response Assays : Use IC₅₀/EC₅₀ determinations in cell-based models (e.g., enzyme inhibition). Replicate experiments (n=3) with ANOVA to assess significance .
  • Mechanistic Studies : Combine kinetic analysis (e.g., Lineweaver-Burk plots) with molecular docking (AutoDock Vina) to correlate activity with binding modes. Contradictions may arise from off-target effects, requiring orthogonal assays (e.g., SPR, ITC) .

Q. How are stability and degradation pathways investigated under physiological conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. LC-MS identifies degradation products (e.g., de-ethylation or fluoropyrazole hydrolysis) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and use UPLC-QTOF to track phase I/II metabolites .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationFactorial design, CuBr/Cs₂CO₃ catalysis, POCl₃ cyclization
Spectral CharacterizationHRMS, ¹H/¹³C/¹⁹F NMR, IR
Stability TestingAccelerated aging, HPLC-UV monitoring
Biological ValidationIC₅₀ assays, molecular docking, SPR/ITC

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